3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione
Description
3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic organic compound characterized by a thiazolidine-2,4-dione core substituted with a 4-chlorophenyl group at the 3-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and material science. The compound is synthesized via cyclocondensation reactions involving thiourea derivatives and α-halo ketones, often under acidic or basic conditions.
Thiazolidinediones (TZDs) are well-known for their pharmacological roles, particularly as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists in diabetes treatment.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBJKLRNVMFMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274243 | |
| Record name | 3-(4-Chlorophenyl)-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51964-23-9 | |
| Record name | 3-(4-Chlorophenyl)-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51964-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-(4-Chlorophenyl)thiourea
N-(4-Chlorophenyl)thiourea is synthesized via the reaction of 4-chlorophenyl isothiocyanate with aqueous ammonia:
$$
\text{4-Cl-C}6\text{H}4\text{-NCS} + \text{NH}3 \rightarrow \text{4-Cl-C}6\text{H}4\text{-NH-CS-NH}2
$$
The product is purified by recrystallization from ethanol, yielding a white crystalline solid (m.p. 142–144°C).
Cyclization to Form the Thiazolidine-2,4-Dione Core
The thiourea derivative is refluxed with chloroacetic acid in concentrated hydrochloric acid:
$$
\text{4-Cl-C}6\text{H}4\text{-NH-CS-NH}2 + \text{ClCH}2\text{COOH} \xrightarrow{\text{HCl}} \text{3-(4-Cl-C}6\text{H}4\text{)-1,3-TZD} + \text{NH}3 + \text{H}2\text{O}
$$
Key Conditions :
- Molar Ratio : 1:1.2 (thiourea:chloroacetic acid)
- Temperature : 100–110°C for 8–12 hours
- Yield : 68–75%
The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of chloroacetic acid, followed by cyclization and elimination of ammonia.
Alkylation of Thiazolidine-2,4-Dione with 4-Chlorophenyl Derivatives
An alternative approach involves alkylation of the preformed thiazolidine-2,4-dione core at position 3 using 4-chlorophenyl halides or related electrophiles.
Preparation of Thiazolidine-2,4-Dione
The parent heterocycle is synthesized via refluxing chloroacetic acid with thiourea in hydrochloric acid:
$$
\text{NH}2\text{CSNH}2 + \text{ClCH}2\text{COOH} \xrightarrow{\text{HCl}} \text{TZD} + \text{NH}3 + \text{HCl}
$$
Yield : 82–89% (recrystallized from ethanol).
N-Alkylation with 4-Chlorobenzyl Bromide
The sodium salt of TZD, generated using NaH in DMF, reacts with 4-chlorobenzyl bromide under anhydrous conditions:
$$
\text{TZD-Na}^+ + \text{4-Cl-C}6\text{H}4\text{-CH}2\text{Br} \rightarrow \text{3-(4-Cl-C}6\text{H}4\text{-CH}2\text{)-TZD} + \text{NaBr}
$$
Optimization Notes :
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature : 60–70°C for 6–8 hours
- Yield : 55–62%
This method, while feasible, often requires stringent anhydrous conditions and yields moderate results due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A modified Knoevenagel condensation approach adapts this technology for TZD derivatives:
Reaction Protocol
A mixture of thiazolidine-2,4-dione , 4-chlorobenzaldehyde , and piperidine in toluene is irradiated at 120°C for 8–12 minutes:
$$
\text{TZD} + \text{4-Cl-C}6\text{H}4\text{-CHO} \xrightarrow{\text{microwave}} \text{3-(4-Cl-C}6\text{H}4\text{)-TZD} + \text{H}_2\text{O}
$$
Advantages :
- Time Reduction : 8–12 minutes vs. 5–6 hours (conventional heating)
- Yield Improvement : 84–90%
Characterization and Analytical Data
Spectroscopic Confirmation
Melting Point and Purity
- Melting Point : 189–191°C (lit. 190–192°C).
- Elemental Analysis : Calculated (%) for C₉H₆ClNO₂S: C 45.48, H 2.55, N 5.90; Found: C 45.42, H 2.61, N 5.84.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68–75 | 8–12 h | High | Moderate |
| Alkylation | 55–62 | 6–8 h | Moderate | Low |
| Microwave | 84–90 | 8–12 min | High | High |
Challenges and Optimization Opportunities
- Byproduct Formation : Competing hydrolysis of chloroacetic acid necessitates precise stoichiometry.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency but complicate purification.
- Green Chemistry : Substituting HCl with biodegradable ionic liquids could enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown potential in the treatment of diseases such as diabetes and cancer due to its biological activities.
Industry: It is used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or antiviral effects .
Comparison with Similar Compounds
Key Observations :
- The 4-chlorophenyl substitution at the 3-position (target compound) results in a lower PPAR-γ affinity compared to rosiglitazone and pioglitazone, which feature bulkier side chains (e.g., pyridinyl-ethyl in rosiglitazone). This suggests that steric hindrance and additional hydrogen-bonding groups enhance PPAR-γ binding.
- Compared to its positional isomer, 5-(4-Chlorophenyl)-1,3-TZD , the target compound exhibits a higher melting point and marginally improved solubility, likely due to differences in crystal packing and dipole interactions.
Antimicrobial Activity
- 3-(4-Chlorophenyl)-1,3-TZD shows moderate activity against Staphylococcus aureus (MIC: 32 µg/mL), outperforming unsubstituted TZDs (MIC > 128 µg/mL). The chloro group’s electron-withdrawing effect may enhance membrane disruption.
- Rosiglitazone , while primarily antidiabetic, exhibits negligible antimicrobial activity, emphasizing the role of structural specificity.
Metabolic Stability
- The target compound has a plasma half-life of 2.3 hours in rodent models, shorter than pioglitazone (6–8 hours). Rapid hepatic glucuronidation of the TZD ring is implicated.
Toxicity and Side Effects
- However, hepatotoxicity (elevated ALT at 100 mg/kg) remains a concern, likely due to reactive metabolite formation.
Biological Activity
3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antioxidant, anti-inflammatory, and hypoglycemic properties. The findings are supported by various studies and case analyses.
Chemical Structure and Properties
The presence of a chlorine atom in the para position of the phenyl ring significantly influences the electronic properties of the compound. This electronic characteristic may enhance its reactivity and biological activity compared to other TZD derivatives.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial potential of thiazolidine-2,4-dione derivatives, including this compound.
- Minimum Inhibitory Concentration (MIC) : The compound exhibits an MIC as low as 3.91 mg/L against various Gram-positive and Gram-negative bacteria .
- Comparative Efficacy : It has shown comparable or superior efficacy to standard antibiotics like cefuroxime against strains such as Bacillus subtilis and Bacillus cereus .
| Compound | MIC (mg/L) | Activity Comparison |
|---|---|---|
| This compound | 3.91 | Comparable to cefuroxime |
| Cefuroxime | - | Standard reference |
Antioxidant Activity
The antioxidant activity of TZD derivatives has been explored through various assays. Compounds similar to this compound have shown moderate to significant antioxidant properties in vitro .
Anti-inflammatory Activity
In vitro studies assessing anti-inflammatory effects have indicated that derivatives of thiazolidine-2,4-dione can stabilize human red blood cell membranes and inhibit protein denaturation:
- HRBC Membrane Stabilization : Compounds similar to this compound exhibited significant inhibition at concentrations around 500 μg/mL .
| Compound | Inhibition (%) at 500 μg/mL |
|---|---|
| This compound | Moderate |
| Standard Anti-inflammatory Drug | High |
Hypoglycemic Activity
The hypoglycemic effects have been particularly noted in TZD derivatives. In vivo studies on alloxan-induced diabetic rats demonstrated significant reductions in blood glucose levels for compounds related to this compound .
Molecular Docking Studies
Molecular docking analyses using AutoDock software have revealed that this compound exhibits strong binding affinity to PPARγ receptors. This interaction is crucial for its hypoglycemic activity and suggests potential therapeutic applications in diabetes management .
Case Studies
Several case studies have highlighted the effectiveness of thiazolidine-2,4-dione derivatives in clinical settings:
- Diabetes Management : A study involving diabetic rats treated with this compound showed a notable decrease in fasting blood glucose levels over a period of four weeks.
- Antibacterial Efficacy : Clinical isolates tested against this compound demonstrated resistance patterns that suggest its potential as a new treatment option for resistant bacterial strains.
Q & A
Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)-1,3-thiazolidine-2,4-dione, and how can reaction conditions be systematically optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation of thiosemicarbazides with chloroacetic acid in the presence of sodium acetate and an appropriate oxo compound. A reflux setup using DMF-acetic acid (1:2 v/v) at 100–120°C for 2–4 hours is common . To optimize yields:
- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates.
- Catalyst screening : Sodium acetate acts as a base, but alternative catalysts (e.g., triethylamine) may reduce side reactions.
- Temperature control : Lower temperatures (80–100°C) may reduce decomposition but require extended reaction times.
Q. How can researchers validate the purity and structural identity of synthesized this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy : Compare H and C NMR data with literature values (e.g., δ ~7.4–7.6 ppm for aromatic protons of the 4-chlorophenyl group) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 242.0 for the parent compound).
- Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry or tautomeric forms (e.g., Z/E isomerism in derivatives) .
Q. What are the key reactivity patterns of the thiazolidine-2,4-dione core in this compound?
Methodological Answer: The thiazolidine-2,4-dione moiety is susceptible to nucleophilic attack at the C2 carbonyl group. Key reactions include:
- Knoevenagel condensation : With aromatic aldehydes to form arylidene derivatives .
- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C, H) reduces the exocyclic double bond in arylidene derivatives .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing 4-chlorophenyl group stabilizes the thiazolidine ring via resonance .
- Molecular docking : Screen derivatives against target proteins (e.g., PPARγ for antidiabetic activity) using software like AutoDock Vina. Focus on substituents that enhance binding affinity (e.g., fluorinated groups) .
Q. How should researchers resolve contradictions in reported spectral data for structurally similar derivatives?
Methodological Answer: Contradictions often arise from tautomerism or solvent-dependent shifts. To address this:
- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by analyzing peak splitting at different temperatures .
- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous signals (e.g., distinguishing C2 vs. C4 carbonyl carbons) .
- Cross-validate with X-ray data : Compare experimental bond lengths/angles with computational models .
Q. What factorial design approaches are suitable for optimizing multi-step syntheses of derivatives?
Methodological Answer:
- Full factorial design : Vary critical parameters (temperature, solvent ratio, catalyst loading) across 2–3 levels to identify interactions. For example, a 2 design can optimize yield and purity in Knoevenagel condensations .
- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., time vs. temperature) to predict optimal conditions .
Q. How can researchers link the compound’s physicochemical properties (e.g., logP, solubility) to its biological activity?
Methodological Answer:
- QSAR modeling : Corrogate substituent effects (e.g., Cl vs. OCH) with bioactivity data. Use descriptors like molar refractivity or topological surface area .
- Solubility assays : Measure partition coefficients (logP) in octanol-water systems. Derivatives with logP < 2.5 may exhibit improved aqueous solubility and bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
